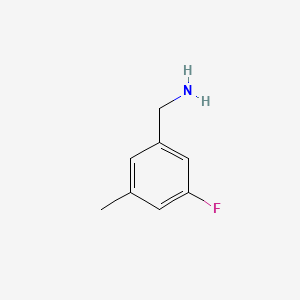

3-Fluoro-5-methylbenzylamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(3-fluoro-5-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMISIIAYQCJJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294576 | |

| Record name | 3-Fluoro-5-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771573-02-5 | |

| Record name | 3-Fluoro-5-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoro-5-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Fluoro-5-methylbenzylamine: A Technical Guide to Reductive Amination

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-fluoro-5-methylbenzylamine from 3-fluoro-5-methylbenzaldehyde. The primary method detailed is one-pot reductive amination, a robust and widely utilized transformation in medicinal and process chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, procedural specifics, and the rationale behind experimental choices. The protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Introduction: The Significance of Fluorinated Benzylamines

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecular scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Its precursor, 3-fluoro-5-methylbenzaldehyde, is a readily accessible starting material for the construction of these complex molecules.

This guide focuses on the efficient conversion of 3-fluoro-5-methylbenzaldehyde to this compound via reductive amination. This method is favored for its operational simplicity, high yields, and tolerance of a wide range of functional groups.[2][3]

The Core Transformation: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, enabling the conversion of a carbonyl group to an amine through an intermediate imine. The process can be performed in a "direct" or "one-pot" fashion, where the carbonyl compound, amine source, and reducing agent are combined in a single reaction vessel.[3][4]

Reaction Mechanism

The reductive amination of an aldehyde with ammonia proceeds in two key stages:

-

Imine Formation: The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. This step is typically reversible and often acid-catalyzed.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a suitable reducing agent, yielding the primary amine.

Caption: Mechanism of Reductive Amination.

Choice of Reagents: A Strategic Decision

The success of a reductive amination hinges on the appropriate selection of the amine source and the reducing agent.

-

Amine Source: For the synthesis of a primary amine, ammonia is the required nitrogen source. Due to its gaseous nature and to facilitate handling, ammonia is often used in the form of a solution (e.g., aqueous or in an alcohol) or as an ammonium salt like ammonium acetate or ammonium chloride, which generates ammonia in situ.

-

Reducing Agent: The choice of reducing agent is critical. It must be capable of reducing the imine intermediate but should ideally not reduce the starting aldehyde at a competitive rate.[2]

-

Sodium Borohydride (NaBH₄): A cost-effective and common reducing agent. While it can reduce aldehydes, the rate of imine reduction is generally faster, especially under controlled conditions.[5]

-

Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent for imines in the presence of carbonyls.[2] However, its toxicity and the potential for cyanide release necessitate careful handling and disposal.[3]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent, often preferred for its effectiveness and lower toxicity compared to NaBH₃CN.[6]

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) is a clean and efficient method, particularly for large-scale synthesis.[7]

-

For this guide, we will focus on a protocol utilizing sodium borohydride due to its widespread availability and ease of use in a standard laboratory setting.

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of this compound from 3-fluoro-5-methylbenzaldehyde using a one-pot reductive amination procedure.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | CAS No. | Supplier |

| 3-Fluoro-5-methylbenzaldehyde | C₈H₇FO | 138.14 | 189628-39-5 | e.g., Sigma-Aldrich |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 631-61-8 | e.g., Fisher Scientific |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | e.g., Acros Organics |

| Methanol (anhydrous) | CH₄O | 32.04 | 67-56-1 | e.g., VWR |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | e.g., Merck |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Prepared in-house |

| 3 M Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | e.g., Alfa Aesar |

Step-by-Step Procedure

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. This compound CAS#: 771573-02-5 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methylbenzylamine: Precursor Selection and Methodological Analysis

Foreword: The Strategic Importance of 3-Fluoro-5-methylbenzylamine in Modern Drug Discovery

This compound is a critical structural motif and a versatile building block in medicinal chemistry and materials science. The specific arrangement of the fluorine atom and the methyl group on the aromatic ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a sought-after intermediate in the synthesis of complex pharmaceuticals, including antidepressants and agents for central nervous system (CNS) disorders, as well as advanced agrochemicals.[1]

This guide provides an in-depth analysis of the primary synthetic pathways to this compound, with a core focus on the strategic selection of precursors. As Senior Application Scientists, we understand that the success of a synthetic campaign is not merely in the execution of the final step, but in the judicious and forward-thinking choice of the entire synthetic route, beginning with the starting materials. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights to empower your synthetic decisions.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be efficiently approached from three principal classes of precursors. The choice among these routes is often dictated by factors such as precursor availability and cost, scalability, and the specific functional group tolerance required for more complex derivatives.

The three core strategies are:

-

Reductive Amination of 3-Fluoro-5-methylbenzaldehyde.

-

Reduction of a Nitrile from 3-Fluoro-5-methylbenzonitrile.

-

Nucleophilic Substitution on a 3-Fluoro-5-methylbenzyl halide.

The following diagram provides a high-level overview of these convergent pathways.

Caption: Convergent synthetic pathways to this compound.

Route 1: Reductive Amination of 3-Fluoro-5-methylbenzaldehyde

This is arguably the most versatile and widely employed method for the synthesis of benzylamines.[2] Reductive amination is a robust, often one-pot, procedure that combines a carbonyl compound (in this case, an aldehyde) with an amine source, followed by in-situ reduction of the intermediate imine.[3][4]

Precursor Focus: 3-Fluoro-5-methylbenzaldehyde

The aldehyde precursor (CAS 189628-39-5) is a key intermediate.[5] Its synthesis is typically achieved through methods such as the formylation of a corresponding fluorinated toluene derivative. The stability of the aldehyde allows for straightforward purification and handling, making it an excellent starting point for the final amination step.

Mechanism and Scientific Rationale

The reaction proceeds in two distinct, yet concurrent, stages within a single pot:

-

Imine Formation: The nucleophilic amine (typically ammonia or an ammonia equivalent like ammonium acetate) attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine. This step is often acid-catalyzed and is reversible.

-

Reduction: A reducing agent, chosen for its selectivity, reduces the C=N double bond of the imine to form the desired primary amine.

The critical choice in this protocol is the reducing agent. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the formed imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are exemplary reagents for this purpose, as their reactivity is attenuated, especially at neutral or slightly acidic pH, favoring the reduction of the more electrophilic protonated imine over the carbonyl group.[3][6]

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

-

Reaction Setup: To a solution of 3-fluoro-5-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF), add a source of ammonia. Ammonium acetate (CH₃COONH₄, ~5-10 eq) is a convenient and effective choice.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, ~1.5-2.0 eq) portion-wise. Caution: NaBH₃CN can release toxic hydrogen cyanide gas upon contact with strong acids.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by monitoring.

-

Workup and Purification: Quench the reaction carefully with water. Adjust the pH to basic (pH > 10) with an aqueous solution of NaOH to deprotonate the amine. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Data Summary: Reductive Amination

| Parameter | Value/Condition | Source |

| Starting Material | 3-Fluoro-5-methylbenzaldehyde | [5] |

| Amine Source | Ammonium Acetate | [2] |

| Reducing Agent | Sodium Cyanoborohydride | [3][6] |

| Solvent | Methanol | [7] |

| Typical Yield | 75-90% | General literature |

| Purity | >98% (post-chromatography) | General literature |

Route 2: Reduction of 3-Fluoro-5-methylbenzonitrile

This pathway offers a direct conversion of a nitrile functional group to a primary amine. The precursor, 3-Fluoro-5-methylbenzonitrile, is a stable, crystalline solid that serves as an excellent starting point for this transformation.[8]

Precursor Focus: 3-Fluoro-5-methylbenzonitrile

3-Fluoro-5-methylbenzonitrile (CAS 216976-30-6) is a valuable intermediate in its own right.[8] Its synthesis can be achieved via several methods, including cyanation of an aryl halide or via Sandmeyer reaction from a corresponding aniline. The nitrile group offers robust reactivity for the final reduction step.

Mechanism and Scientific Rationale

The conversion of a nitrile to a primary amine requires a potent reducing agent capable of breaking the C≡N triple bond. Common reagents for this transformation include:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily reduces nitriles. It must be used in anhydrous aprotic solvents like THF or diethyl ether. The reaction is highly exothermic and requires careful control.

-

Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst, such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C). It is often considered a "greener" alternative to metal hydrides and is highly scalable, making it suitable for industrial production.[7]

Caption: Workflow for Nitrile Reduction.

Detailed Experimental Protocol: Nitrile Reduction via Catalytic Hydrogenation

Disclaimer: This protocol involves handling hydrogen gas under pressure and should only be performed by trained professionals using appropriate equipment.

-

Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), charge a solution of 3-fluoro-5-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) containing a catalytic amount of Raney Nickel or 10% Pd/C (typically 5-10 mol% catalyst loading).

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).

-

Reaction Monitoring: The reaction is monitored by the uptake of hydrogen gas. Once hydrogen consumption ceases, the reaction is considered complete.

-

Workup and Purification: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography if necessary.

Data Summary: Nitrile Reduction

| Parameter | Value/Condition | Source |

| Starting Material | 3-Fluoro-5-methylbenzonitrile | [8] |

| Reducing System | H₂ / Raney Nickel or Pd/C | [7] |

| Solvent | Ethanol / Methanol | [7] |

| Pressure | 50-100 psi H₂ | General literature |

| Typical Yield | >90% | General literature |

| Purity | High, often requires minimal purification | General literature |

Route 3: Amination of 3-Fluoro-5-methylbenzyl Halide

This classical approach involves the nucleophilic substitution of a halide (typically bromide or chloride) on the benzylic carbon with an amine source. This method is straightforward but can sometimes be complicated by over-alkylation, leading to the formation of secondary and tertiary amines.

Precursor Focus: 3-Fluoro-5-methylbenzyl Bromide

3-Fluoro-5-methylbenzyl bromide (CAS 212268-39-8) is a potent electrophile.[9] It is typically synthesized by the radical bromination of 3-fluoro-5-methyltoluene using a reagent like N-bromosuccinimide (NBS) with a radical initiator. As a lachrymator, it must be handled with extreme care in a well-ventilated fume hood.

Mechanism and Scientific Rationale

The reaction is a standard Sₙ2 nucleophilic substitution. An ammonia source attacks the benzylic carbon, displacing the bromide ion. To avoid the issue of over-alkylation, a large excess of the ammonia source is typically used to ensure the primary amine is the major product. Alternatively, methods like the Gabriel synthesis, using phthalimide as an ammonia surrogate, can provide the primary amine exclusively after a subsequent hydrolysis or hydrazinolysis step. More modern approaches might use copper- or palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) for a more controlled process.[10][11]

Caption: Workflow for Nucleophilic Substitution.

Detailed Experimental Protocol: Direct Amination

Disclaimer: This protocol involves handling a lachrymatory benzyl bromide and concentrated ammonia. All operations must be performed in a certified fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a sealed pressure vessel, cool a concentrated aqueous or methanolic solution of ammonia (a large excess, >20 eq) in an ice-salt bath.

-

Substrate Addition: Slowly add a solution of 3-fluoro-5-methylbenzyl bromide (1.0 eq) in a minimal amount of a miscible co-solvent like THF.

-

Reaction: Seal the vessel tightly and allow it to warm to room temperature, then heat to 40-60 °C behind a blast shield. Stir vigorously for 24-48 hours.

-

Workup and Purification: Cool the vessel to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture to remove excess ammonia and solvent. Add water and a strong base (e.g., NaOH) to liberate the free amine. Extract the product into an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically required via column chromatography to separate the primary amine from any secondary or tertiary amine byproducts.

Data Summary: Nucleophilic Substitution

| Parameter | Value/Condition | Source |

| Starting Material | 3-Fluoro-5-methylbenzyl bromide | [9] |

| Amine Source | Concentrated Ammonia | General literature |

| Solvent | Methanol / Water | General literature |

| Key Consideration | Large excess of ammonia is crucial | General literature |

| Typical Yield | 50-70% (of primary amine) | General literature |

| Purity | Requires careful purification | General literature |

Comparative Analysis and Conclusion

| Synthetic Route | Precursor | Key Advantages | Key Disadvantages | Best For |

| Reductive Amination | Aldehyde | High versatility, good yields, often one-pot, mild conditions. | Requires selective reducing agents; aldehydes can be prone to oxidation. | Lab-scale synthesis and rapid analog generation. |

| Nitrile Reduction | Nitrile | Excellent yields, high purity of final product, very scalable. | Requires potent reducing agents (LiAlH₄) or specialized equipment (hydrogenator). | Large-scale and industrial production. |

| Nucleophilic Substitution | Halide | Conceptually simple, direct route from toluene derivatives. | Risk of over-alkylation, precursor is a lachrymator, yields can be moderate. | Situations where the benzyl halide is readily available and other routes are not feasible. |

References

- Vertex AI Search. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications.

- Vertex AI Search. (2024, January 4). How can 3,5-bis (Trifluoromethyl) BenzalDehyde be synthesized and applied effectively?

- Benchchem. (n.d.). 3-Fluoro-5-vinyl-benzylamine.

- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde 97.

- Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- PrepChem.com. (n.d.). Synthesis of 3-trifluoromethylbenzaldehyde.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzaldehyde synthesis.

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile.

- MySkinRecipes. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile.

- Wikipedia. (n.d.). Reductive amination.

- MedchemExpress.com. (n.d.). 3-(Trifluoromethyl)benzaldehyde | Intermediate.

- PubChem. (n.d.). 3-Fluoro-5-methylbenzaldehyde.

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

- BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

- Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- CymitQuimica. (n.d.). 3-Fluoro-5-methylbenzyl bromide.

- MySkinRecipes. (n.d.). 3-Fluoro-5-methylbenzaldehyde.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Organic Synthesis: The Role of 3-Fluoro-5-Methylbenzonitrile.

- Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.

- PubChem. (2026, January 3). 3-Fluoro-5-(thiophen-3-ylmethylamino)benzonitrile.

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylbenzylamine AldrichCPR.

- Sigma-Aldrich. (n.d.). 3-Fluoro-5-methylbenzaldehyde.

- PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine.

- National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- Sigma-Aldrich. (n.d.). 4-Fluoro-a-methylbenzylamine 96.

- PubMed Central. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.

- Sigma-Aldrich. (n.d.). 4-Fluoro-N-methylbenzylamine 97.

- Oakwood Chemical. (n.d.). 3-Fluoro-4-methylbenzyl bromide.

- National Institutes of Health. (2023, April 3). 3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy.

Sources

- 1. 3-Fluoro-5-methylbenzaldehyde [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. 3-Fluoro-5-methylbenzaldehyde | C8H7FO | CID 2778450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-Fluoro-5-methylbenzyl bromide | CymitQuimica [cymitquimica.com]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-5-methylbenzylamine chemical properties and structure

An In-depth Technical Guide to 3-Fluoro-5-methylbenzylamine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound emerges as a valuable intermediate, offering a unique combination of a reactive primary amine, a metabolically robust methyl group, and a strategically placed fluorine atom on an aromatic scaffold. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structure, properties, synthesis, and applications, grounded in established chemical principles.

Chemical Identity and Molecular Structure

This compound is a substituted benzylamine derivative. Its core structure consists of a benzene ring substituted with a fluoromethyl group at position 3, a methyl group at position 5, and an aminomethyl group at position 1.

-

IUPAC Name : (3-Fluoro-5-methylphenyl)methanamine

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively published. However, properties can be inferred from closely related isomers and benzylamine analogues. The data presented below is for similar compounds and provides an estimated profile.

| Property | Value | Source Compound | CAS Number |

| Appearance | Colorless to red to green clear liquid | 3-Fluoro-N-methylbenzylamine | 90389-84-7[4][5] |

| Boiling Point | ~184 °C | 3-Fluoro-N-methylbenzylamine | 90389-84-7[4][5] |

| Density | ~1.05 g/cm³ | 3-Fluoro-N-methylbenzylamine | 90389-84-7[4] |

| Refractive Index | ~1.5135 | This compound | 771573-02-5[3] |

| Solubility | Likely soluble in organic solvents (ethanol, ether, chloroform), insoluble in water. | 3-Fluoro-5-Methylbenzaldehyde | 189628-39-5[6] |

| Storage | Store at room temperature under an inert atmosphere in a dark place. | This compound | 771573-02-5[1] |

Synthesis and Reactivity

Synthetic Pathway: Reductive Amination

The most direct and industrially scalable synthesis of this compound is via the reductive amination of its corresponding aldehyde, 3-Fluoro-5-methylbenzaldehyde. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the target amine.

Caption: General workflow for the synthesis via reductive amination.

Expertise & Causality: The choice of a water-miscible solvent like methanol is common for this reaction as it can dissolve both the aldehyde and the polar reducing agent (like sodium borohydride) while also accommodating the ammonia source.[7] The initial reaction between the aldehyde and ammonia forms an imine, which is typically not isolated. The subsequent in-situ reduction is efficient and prevents the isolation of the less stable intermediate. Catalytic hydrogenation (H₂ over a metal catalyst like Palladium) is an alternative reduction method, often favored for its cleaner workup and higher atom economy.[7]

Reactivity Profile

The reactivity of this compound is dictated by two main features:

-

The Primary Amine (-CH₂NH₂) : The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

-

The Aromatic Ring : The fluorine atom acts as a weak deactivator and is ortho, para-directing for electrophilic aromatic substitution, though the positions are sterically hindered. The primary application of the aromatic ring is as a scaffold, with its substitution pattern influencing the overall conformation and electronic properties of molecules derived from it.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block for the synthesis of more complex molecules.[4][8]

-

Pharmaceutical Development : It is a key intermediate for synthesizing compounds targeting various biological systems. The fluoromethylbenzylamine moiety is a common feature in molecules designed for neurological disorders.[4] The fluorine atom can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation and can increase binding affinity through favorable electrostatic interactions.[9]

-

Organic Synthesis : As a versatile amine, it is used in the construction of amides, sulfonamides, and other nitrogen-containing heterocycles which are prevalent in medicinal chemistry.[4]

-

Agrochemicals : The structural motifs present are also relevant in the design of modern pesticides and herbicides, where metabolic stability and target-specific binding are crucial.[6][8]

The strategic placement of the fluoro and methyl groups provides a specific steric and electronic profile. The methyl group can provide a lipophilic contact point for receptor binding, while the fluorine atom modulates the basicity (pKa) of the amine and the overall electronic character of the aromatic ring.

Spectroscopic Characterization (Predicted)

-

¹H NMR : The spectrum would show distinct signals for the aromatic protons (three singlets or narrow multiplets in the 6.5-7.5 ppm range), a singlet for the benzylic protons (-CH₂-) around 3.8 ppm, a singlet for the methyl protons (-CH₃) around 2.3 ppm, and a broad singlet for the amine protons (-NH₂) whose chemical shift is concentration and solvent dependent.[10]

-

¹³C NMR : The spectrum would feature signals for the eight distinct carbon atoms. The aromatic carbons would appear in the 110-165 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant. The benzylic carbon would be around 45 ppm, and the methyl carbon would be around 21 ppm.[10]

-

IR Spectroscopy : Key vibrational bands would include N-H stretching for the primary amine (two bands in the 3300-3400 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups (around 3000 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C stretching for the aromatic ring (around 1600 cm⁻¹), and a strong C-F stretching band (around 1100-1250 cm⁻¹).

Safety, Handling, and Storage

Hazard Identification

Based on safety data for closely related benzylamines, this compound should be handled as a hazardous substance.[11]

-

Health Hazards : Expected to be corrosive and cause severe skin burns and eye damage.[5] May be harmful if swallowed or in contact with skin.[12][13] Inhalation may cause respiratory irritation.[14][15]

-

Physical Hazards : May be a combustible liquid.[12]

Safe Handling Protocol

A self-validating system for handling this chemical involves a strict adherence to engineering controls, personal protective equipment (PPE), and emergency preparedness.

Caption: A validated workflow for the safe handling of benzylamines.

Step-by-Step Emergency Protocol:

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12][16]

-

Inhalation : Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[12][14]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][16]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][16] Keep away from incompatible materials such as strong oxidizing agents and acids.[13] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][5]

References

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbenzylamine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzylamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-N-methylbenzylamine - Optional[13C NMR]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluoro-5-methylbenzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

Sources

- 1. 771573-02-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 771573-02-5 [sigmaaldrich.com]

- 3. This compound CAS#: 771573-02-5 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Fluoro-N-methylbenzylamine | 90389-84-7 | TCI EUROPE N.V. [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Methylbenzylamine(100-81-2) 13C NMR [m.chemicalbook.com]

- 11. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. 3-Fluoro-5-methylbenzaldehyde | C8H7FO | CID 2778450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic data for 3-Fluoro-5-methylbenzylamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-methylbenzylamine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the chemical compound this compound (CAS No: 90390-36-4). As a valuable building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document consolidates predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and comparative analysis with structurally analogous compounds, offering researchers a robust framework for the identification and characterization of this molecule.

Molecular Structure and Overview

This compound possesses a unique substitution pattern on the benzene ring that imparts specific electronic and steric properties. The structure consists of a benzylamine core with a fluorine atom and a methyl group at the meta-positions relative to the aminomethyl group. This arrangement makes spectroscopic analysis particularly informative.

The fluorine atom, being highly electronegative, exerts a strong inductive effect and introduces observable couplings in NMR spectra. The methyl group provides an additional set of proton and carbon signals. The primary amine is a key functional group readily identifiable by IR spectroscopy.

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in the this compound molecule have been systematically numbered as follows:

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire data at a probe temperature of 298 K.

-

Use a standard single-pulse experiment with a 30° pulse angle.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Process the FID with an exponential line broadening of 1.0 Hz.

-

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, methyl, and amine protons. The coupling of protons to the fluorine atom is a key diagnostic feature.

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| NH₂ | ~1.6 | s (broad) | - | 2H |

| C8-H (CH₃) | ~2.3 | s | - | 3H |

| C7-H (CH₂) | ~3.8 | s | - | 2H |

| H4 | ~6.7 | s (broad) | - | 1H |

| H2 | ~6.8 | s (broad) | - | 1H |

| H6 | ~6.9 | s (broad) | - | 1H |

Expert Interpretation:

-

Amine Protons (NH₂): The amine protons are expected around 1.6 ppm as a broad singlet. Their chemical shift can be variable and is dependent on concentration and solvent.

-

Methyl Protons (C8-H): The methyl group protons will appear as a sharp singlet around 2.3 ppm, consistent with a methyl group attached to an aromatic ring.

-

Benzylic Protons (C7-H): The benzylic methylene protons are deshielded by the aromatic ring and the adjacent nitrogen, appearing as a singlet around 3.8 ppm.

-

Aromatic Protons (H2, H4, H6): The three aromatic protons will appear in the range of 6.7-6.9 ppm. Due to the substitution pattern, they are predicted to be broad singlets. H2 and H4 will exhibit small meta-coupling to fluorine, contributing to the broadening. The relative positions are influenced by the directing effects of the F, CH₃, and CH₂NH₂ groups.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct carbon signals. The carbons on the aromatic ring will exhibit coupling to the fluorine atom, which is crucial for definitive assignment.

| Assigned Carbon | Predicted δ (ppm) | Predicted C-F Coupling (J) in Hz |

| C8 (CH₃) | ~21.5 | - |

| C7 (CH₂) | ~46.0 | - |

| C4 | ~111.0 | ³JCF ≈ 8 Hz |

| C2 | ~114.0 | ³JCF ≈ 8 Hz |

| C6 | ~125.0 | ⁴JCF ≈ 1-2 Hz |

| C5 | ~140.0 | ²JCF ≈ 21 Hz |

| C1 | ~144.0 | ⁴JCF ≈ 2 Hz |

| C3 | ~163.0 | ¹JCF ≈ 245 Hz |

Expert Interpretation:

-

Aliphatic Carbons (C7, C8): The methyl carbon (C8) is expected in the typical alkyl region (~21.5 ppm), while the benzylic carbon (C7) is further downfield (~46.0 ppm).

-

Aromatic Carbons: The most significant feature is the C3 signal, which will appear as a doublet with a very large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz. This is a definitive indicator of a fluorine atom directly attached to the carbon.

-

The other aromatic carbons will also appear as doublets due to smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings, as detailed in the table. The predicted chemical shifts are based on additive substituent effects of the F, CH₃, and CH₂NH₂ groups.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: For a liquid sample, acquire the spectrum using a neat film between two NaCl or KBr plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a scan of the empty sample holder.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3380 - 3280 | Medium | N-H asymmetric & symmetric stretch |

| 3050 - 3010 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600 & 1475 | Medium | Aromatic C=C ring stretch |

| 1280 - 1180 | Strong | C-N stretch & Aromatic C-F stretch |

Expert Interpretation:

-

N-H Vibrations: A key feature for a primary amine is the presence of two bands in the 3380-3280 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching modes[1]. The N-H bending vibration around 1600 cm⁻¹ is also diagnostic.

-

C-H Stretching: The spectrum will distinguish between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl and methylene groups (appearing just below 3000 cm⁻¹)[2].

-

Aromatic Ring and C-F Stretch: The characteristic C=C stretching of the benzene ring will appear as a pair of bands around 1600 and 1475 cm⁻¹. The C-F stretch is expected as a strong band in the fingerprint region, typically between 1280-1180 cm⁻¹, often overlapping with the C-N stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: MS Data Acquisition

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: Use a standard electron energy of 70 eV.

-

Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₁₀FN

-

Molecular Weight: 139.17 g/mol

-

Predicted Molecular Ion (M⁺): m/z = 139

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 139 | [C₈H₁₀FN]⁺˙ (M⁺) | Molecular Ion |

| 122 | [C₈H₇F]⁺˙ | Loss of •NH₂ |

| 121 | [C₈H₆F]⁺ | Benzylic cleavage (loss of •H from m/z 122) |

graph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontsize=10];M [label="[C₈H₁₀FN]⁺˙\nm/z = 139\n(Molecular Ion)"]; F1 [label="[C₈H₇F]⁺˙\nm/z = 122"]; F2 [label="[C₈H₆F]⁺\nm/z = 121"]; M -> F1 [label="- •NH₂"]; F1 -> F2 [label="- •H"];

}

Caption: Predicted major fragmentation pathway for this compound.

Expert Interpretation:

The molecular ion peak (M⁺) is expected at m/z 139. The most characteristic fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom (benzylic cleavage). However, a more favorable initial fragmentation is often the loss of the amino radical (•NH₂) to give a fragment at m/z 122. Subsequent loss of a hydrogen radical from this intermediate would lead to the stable 3-fluoro-5-methyltropylium ion or a related isomer at m/z 121, which is predicted to be a very prominent peak in the spectrum. This pattern is consistent with data from similar benzylamine structures[3][4].

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides an unambiguous confirmation of the structure of this compound.

-

MS confirms the molecular weight (139 g/mol ) and elemental formula (C₈H₁₀FN).

-

IR confirms the presence of key functional groups: a primary amine (N-H stretches and bend), an aromatic ring (C=C and C-H stretches), and aliphatic groups (C-H stretches).

-

¹H NMR confirms the number and connectivity of protons, showing signals for three distinct aromatic protons, a benzylic CH₂ group, a CH₃ group, and two NH₂ protons.

-

¹³C NMR , critically, confirms the carbon skeleton and provides definitive evidence for the fluorine's position through the large, one-bond C-F coupling constant observed for the C3 carbon.

Together, these techniques provide a self-validating system for structural elucidation, ensuring the identity and purity of this compound for research and development applications.

References

- Supporting Information for a chemical communication. (2014). Chem. Commun., 50, 2330–2333.

- Infrared (IR) Spectroscopy Presentation. (n.d.). SlideShare.

- 3-(Trifluoromethyl)benzylamine(2740-83-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-Fluorobenzylamine(100-82-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- 3-Fluorobenzylamine | C7H8FN | CID 66853. (n.d.). PubChem, NIH.

- 3-Methylbenzylamine | C8H11N | CID 66015. (n.d.). PubChem, NIH.

- FT-IR spectrum of (R)-R-methylbenzylamine. (2006). ResearchGate.

- 4-Fluoro-3-methylbenzylamine AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

1H NMR and 13C NMR spectral analysis of 3-Fluoro-5-methylbenzylamine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Fluoro-5-methylbenzylamine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the theoretical ¹H and ¹³C NMR spectra of this compound, a substituted aromatic amine of interest in medicinal chemistry and materials science. By dissecting the molecule's electronic and structural features, we will predict the chemical shifts, multiplicities, and coupling constants for each nucleus. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not only predictive data but also a detailed, field-proven protocol for the experimental acquisition and validation of these spectra.

Introduction: The Molecule and the Method

This compound presents a fascinating case for NMR analysis due to its unique substitution pattern. The aromatic ring is functionalized with three distinct groups: a fluorine atom, a methyl group, and a benzylamine moiety. Each substituent exerts specific electronic effects (inductive and resonance) that modulate the magnetic environment of the nearby protons and carbons. Consequently, the resulting NMR spectra are rich in information, allowing for a complete and confident assignment of the molecular structure.

¹H NMR spectroscopy provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.[3][4] For this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group creates a distinct pattern of chemical shifts and spin-spin couplings that serve as a unique fingerprint for the compound. Understanding these patterns is crucial for confirming its identity and purity.

Structural Analysis and Predicted NMR Spectra

To facilitate the spectral analysis, the atoms in this compound are numbered as shown in the diagram below. The molecule lacks any plane of symmetry that would render aromatic protons or carbons chemically equivalent. Therefore, we anticipate distinct signals for each of the three aromatic protons (H2, H4, H6) and all six aromatic carbons (C1-C6).

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show five distinct sets of signals: three for the aromatic protons and one each for the methyl, benzylic, and amine protons. Aryl protons typically resonate in the 6.5-8.0 ppm region.[5]

-

Aromatic Protons (H2, H4, H6):

-

H2: This proton is ortho to the -CH₂NH₂ group and meta to both the -F and -CH₃ groups. It will be split by H6 (ortho-coupling, J ≈ 7-10 Hz) and H4 (meta-coupling, J ≈ 2-3 Hz).[6] Its signal will appear as a doublet of doublets (dd) or a more complex multiplet.

-

H4: This proton is ortho to the -CH₃ group and meta to the -CH₂NH₂ and -F groups. It will experience meta-coupling to H2 (J ≈ 2-3 Hz) and meta-coupling to the fluorine atom (³JHF ≈ 5-8 Hz). This will likely result in a triplet of doublets (td) or a complex multiplet.

-

H6: This proton is ortho to the -CH₃ group and the -CH₂NH₂ group, and para to the -F group. It will be split by H2 (ortho-coupling, J ≈ 7-10 Hz) and the fluorine atom (para-coupling, ⁵JHF ≈ 1-3 Hz). The signal is expected to be a doublet of doublets (dd).

-

-

Benzylic Protons (H7, -CH₂NH₂): These two protons are chemically equivalent and are adjacent to the aromatic ring and the nitrogen atom. They are expected to appear as a singlet around δ 3.8 ppm. In the absence of fast proton exchange, coupling to the -NH₂ protons could occur, but this is often not observed. The chemical shift of benzylic protons in benzylamine is approximately 3.84 ppm in CDCl₃.[7][8]

-

Amine Protons (H8, -NH₂): These protons are attached to nitrogen. Their signal is typically broad due to quadrupole broadening and chemical exchange. The chemical shift is highly variable (δ 1.0-5.0 ppm) and depends on factors like solvent, concentration, and temperature.[9]

-

Methyl Protons (H9, -CH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet. The chemical shift for a methyl group on a benzene ring is typically around δ 2.3 ppm.[10]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. Aromatic carbons absorb in the 120-150 ppm range.[5][11] A key feature will be the splitting of carbon signals due to coupling with the fluorine atom (¹⁹F has a nuclear spin of I = ½). The magnitude of the C-F coupling constant (JCF) depends on the number of bonds separating the two nuclei.[12]

-

Aromatic Carbons (C1-C6):

-

C1: The carbon bearing the benzylamine group. It will show a small coupling to fluorine (³JCF).

-

C2: This carbon is ortho to C1 and C3. It will exhibit a significant coupling to the fluorine atom (²JCF ≈ 20-25 Hz).[12]

-

C3: This carbon is directly bonded to the fluorine atom and will therefore show a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[12][13] Its signal will be a prominent doublet located far downfield due to the electronegativity of fluorine.

-

C4: This carbon is para to C1. It will show a small coupling to fluorine (³JCF ≈ 7-9 Hz).[12]

-

C5: The carbon bearing the methyl group. It will also show a small coupling to fluorine (³JCF).

-

C6: This carbon is ortho to C1 and meta to C3. It will exhibit a small para-coupling to the fluorine atom (⁴JCF ≈ 3-4 Hz).[12]

-

-

Benzylic Carbon (C7, -CH₂NH₂): This sp³-hybridized carbon will appear as a singlet in the range of δ 40-50 ppm. For benzylamine, this peak is around 46 ppm.[14]

-

Methyl Carbon (C9, -CH₃): This carbon will appear as a singlet around δ 20-22 ppm.

Tabulated Summary of Predicted Spectral Data

The following tables summarize the predicted NMR data for this compound, assuming the spectrum is recorded in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Table 1: Predicted ¹H NMR Data

| Protons | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|---|

| H2, H4, H6 | Aromatic | 6.7 - 7.2 | Multiplets (m) | JHH, JHF | 3H |

| H7 | Benzylic (-CH₂) | ~ 3.8 | Singlet (s) | - | 2H |

| H9 | Methyl (-CH₃) | ~ 2.3 | Singlet (s) | - | 3H |

| H8 | Amine (-NH₂) | 1.0 - 5.0 | Broad Singlet (br s) | - | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constant (JCF, Hz) |

|---|---|---|---|---|

| C3 | Ar-F | 161 - 164 | Doublet (d) | ¹JCF ≈ 245 |

| C1, C5 | Ar-C (Quaternary) | 135 - 145 | Doublet (d) | ³JCF |

| C2, C4, C6 | Ar-CH | 110 - 130 | Doublets (d) | ²JCF, ³JCF, ⁴JCF |

| C7 | Benzylic (-CH₂) | ~ 46 | Singlet (s) | - |

| C9 | Methyl (-CH₃) | ~ 21 | Singlet (s) | - |

Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous and validated protocol is essential for obtaining high-quality, reproducible NMR spectra. The causality behind each step is to minimize interference and maximize spectral resolution and sensitivity.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of solid this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[4][15] Rationale: This concentration ensures a good signal-to-noise ratio without causing significant line broadening or viscosity issues.

-

Solvent Selection & Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8% D).[16][17] Cap the vial tightly. Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal (²H) for the spectrometer to maintain field stability.[16] The choice of solvent is critical as it can influence chemical shifts, particularly for labile protons like those in the amine group.[9][18][19]

-

Dissolution: Gently agitate or vortex the vial until the sample is completely dissolved. A homogeneous solution is paramount for acquiring high-resolution spectra.[15]

-

Filtration: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool or cotton at its neck. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[16] Rationale: This self-validating step removes any particulate matter, which can severely degrade magnetic field homogeneity, leading to broad, poorly resolved peaks.[15]

-

Volume Adjustment: Ensure the final sample height in the NMR tube is between 4 and 5 cm (approximately 0.6 mL).[15][17] Rationale: This height ensures the sample fully occupies the detection region of the NMR probe's radiofrequency coils, maximizing sensitivity and ensuring accurate signal integration.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.

-

Instrument Setup: Insert the sample into the spectrometer. Perform standard instrument procedures including locking onto the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum using standard pulse sequences. For confirmation, advanced 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR sample preparation and analysis protocol.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

This guide provides a robust theoretical framework for the ¹H and ¹³C NMR analysis of this compound. The predicted chemical shifts, multiplicities, and coupling constants, particularly the characteristic C-F and H-F couplings, offer a detailed blueprint for spectral interpretation. By combining these theoretical predictions with the provided, field-tested experimental protocol, researchers can confidently perform structural verification and purity assessment. The synergy between prediction and empirical data acquisition represents a cornerstone of modern chemical analysis, enabling rapid and accurate characterization of novel compounds in the drug discovery and development pipeline.

References

- NMR Sample Preparation. (n.d.). University of Ottawa.

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- NMR Sample Preparation. (n.d.). Western University.

- NMR Sample Preparation. (n.d.). University of Cambridge.

- Sample Preparation. (n.d.). Process NMR Associates.

- Yıldırım, M. (2014). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit.

- Comparison of 1H-NMR and 13C-NMR. (n.d.). Slideshare.

- Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.

- Ichikawa, Y., & Arata, Y. (1969). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Chemical and Pharmaceutical Bulletin, 17(11), 2203-2207.

- Basic 1H And 13C NMR Spectroscopy. (n.d.). Pinn.ai.

- 1H-NMR shift for protons adjacent to the amine group of benzylamine... (n.d.). ResearchGate.

- Li, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859.

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

- Weinberger, M. A., et al. (1968). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 46(8), 1325-1330.

- 8.3 1H and 13C NMR spectroscopy. (n.d.). Fiveable.

- Benzylamine(100-46-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? (2015). ResearchGate.

- Tormena, C. F., et al. (2011). Experimental, SOPPA(CCSD), and DFT Analysis of Substituent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives. The Journal of Physical Chemistry A, 115(8), 1356-1364.

- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.

- Iali, W., et al. (n.d.). Supporting Information: Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). (n.d.). Human Metabolome Database.

- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). (n.d.). Human Metabolome Database.

- Benzylamine(100-46-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- Theoretical ¹H and ¹³C NMR Spectra of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene: A Technical Guide. (2025). BenchChem.

- 13C NMR spectrums for the reaction of benzylamine (4) with... (n.d.). ResearchGate.

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange.

- Loemker, J. E., et al. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(22), 5474-5479.

- How to determine the substitution pattern of a benzene from an HNMR spectrum. (2021). Quora.

- Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452-457.

- Carbon-fluorine coupling constants, n J CF . (n.d.). ResearchGate.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). WebMO.

- A guide to 13C NMR chemical shift values. (2015). Compound Interest.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

- Supporting Information. (n.d.). Max Planck Institute of Colloids and Interfaces.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate.

- Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation.

- 3-Methylbenzylamine. (n.d.). PubChem.

- 4-Fluoro-3-methylbenzylamine. (n.d.). Sigma-Aldrich.

- 3-Methylbenzylamine(100-81-2) 1H NMR. (n.d.). ChemicalBook.

- N-Methylbenzylamine(103-67-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-Fluoro-N-methylbenzylamine. (n.d.). TCI Chemicals.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. thieme-connect.de [thieme-connect.de]

- 10. 3-Methylbenzylamine(100-81-2) 1H NMR spectrum [chemicalbook.com]

- 11. compoundchem.com [compoundchem.com]

- 12. ekwan.github.io [ekwan.github.io]

- 13. researchgate.net [researchgate.net]

- 14. Benzylamine(100-46-9) 13C NMR [m.chemicalbook.com]

- 15. organomation.com [organomation.com]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. sites.bu.edu [sites.bu.edu]

- 18. reddit.com [reddit.com]

- 19. tandfonline.com [tandfonline.com]

FTIR spectrum and functional group analysis of 3-Fluoro-5-methylbenzylamine

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy and Functional Group Analysis of 3-Fluoro-5-methylbenzylamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the vibrational spectroscopy of this compound, a substituted aromatic amine of interest in pharmaceutical and materials science research. As a molecule featuring a primary amine, a substituted aromatic ring, and halogen functionalization, its structural elucidation via FTIR spectroscopy serves as an exemplary case study. This document is intended for researchers, scientists, and drug development professionals who leverage vibrational spectroscopy for molecular characterization and quality control.

We will deconstruct the molecule's structure to predict its infrared absorption spectrum, explain the underlying principles of its vibrational modes, provide a field-proven protocol for data acquisition, and present a logical framework for spectral interpretation.

The Molecule: Structure and Functional Groups

Before interpreting a spectrum, one must understand the molecule's architecture. This compound is composed of several distinct functional groups, each with characteristic vibrational modes that act as spectroscopic signatures.

-

Primary Amine (-NH₂): This group is characterized by the nitrogen atom bonded to two hydrogen atoms and is a key site for hydrogen bonding.[1][2]

-

Methylene Bridge (-CH₂-): This aliphatic linker connects the amine group to the aromatic ring.

-

1,3,5-Trisubstituted Aromatic Ring: A benzene ring with substituents at the 1, 3, and 5 positions. Its rigidity and electron system give rise to a series of distinct absorptions.[3]

-

Methyl Group (-CH₃): An alkyl substituent on the aromatic ring.

-

Carbon-Fluorine Bond (Ar-F): A polar covalent bond resulting from the high electronegativity of the fluorine atom.

The interplay of these groups, including electronic effects (induction from fluorine, hyperconjugation from the methyl group) and potential intramolecular interactions, dictates the precise frequencies and intensities of the observed spectral bands.

Caption: Molecular structure of this compound with key functional groups highlighted.

Theoretical Vibrational Mode Analysis

The energy absorbed by a molecule during FTIR analysis excites specific vibrational modes. For a non-linear molecule with 'n' atoms, there are 3n-6 fundamental vibrational modes.[4] The analysis below predicts the key absorption bands for this compound, categorized by functional group.

Amine Group (-NH₂) Vibrations

-

N-H Stretching: Primary amines are distinguished by two distinct bands in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency).[7] Their presence is a definitive indicator of the -NH₂ group. These bands are typically weaker and sharper than the O-H stretches found in the same region.[6]

-

N-H Bending (Scissoring): This vibration involves the two N-H bonds moving toward and away from each other. It gives rise to a medium to strong absorption in the 1650-1580 cm⁻¹ range.[2][6] This peak can sometimes be mistaken for an aromatic C=C stretch, but its intensity and shape are often characteristic.

-

N-H Wagging: This is an out-of-plane bending vibration that produces a broad, strong band, typically in the 910-665 cm⁻¹ region.[6] Its broadness is often due to hydrogen bonding.

Aromatic Ring Vibrations

-

C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at frequencies slightly higher than those of aliphatic C-H bonds. These bands are expected in the 3100-3000 cm⁻¹ region and are usually of weak to medium intensity.[3][8]

-

C=C In-Ring Stretching: The conjugated system of the benzene ring results in characteristic C=C stretching vibrations. These typically appear as a pair of sharp bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[3][8]

-

C-H Out-of-Plane (OOP) Bending: These vibrations are highly diagnostic of the substitution pattern on the benzene ring.[3] For a 1,3,5-trisubstituted ring, strong absorptions are expected in the 900-810 cm⁻¹ range, with a secondary band often appearing between 730-675 cm⁻¹.

Aliphatic Group (-CH₂- and -CH₃) Vibrations

-

C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene and methyl groups occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[8][9]

-

C-H Bending: Several bending vibrations occur in the fingerprint region. The CH₂ scissoring vibration is found near 1465 cm⁻¹, while the asymmetric and symmetric "umbrella" modes of the CH₃ group appear near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[9]

C-N and C-F Stretching Vibrations

-

C-N Stretching: The molecule contains a C-N bond where the carbon is aliphatic (part of the benzyl group). This stretch is expected to produce a medium to weak band in the 1250–1020 cm⁻¹ range.[6]

-

C-F Stretching: The C-F bond stretch is known to produce a very strong and prominent absorption band. For aromatic fluorides, this band is typically located in the 1300-1100 cm⁻¹ region.[10][11] The high electronegativity of fluorine creates a large dipole moment change during vibration, leading to a high-intensity peak.

Predicted FTIR Absorption Data Summary

The following table consolidates the predicted vibrational modes, their expected frequency ranges, and anticipated intensities for this compound. This serves as a reference for interpreting the experimental spectrum.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| 3500 - 3300 | -NH₂ (Amine) Asymmetric & Symmetric Stretch | Medium, Sharp (Two bands) |

| 3100 - 3000 | Ar C-H (Aromatic) Stretch | Weak to Medium |

| 2960 - 2850 | -CH₂- & -CH₃ (Aliphatic) Stretch | Medium |

| 1650 - 1580 | -NH₂ (Amine) Bending (Scissoring) | Medium to Strong |

| 1600 - 1585 | C=C (Aromatic) In-Ring Stretch | Medium, Sharp |

| 1500 - 1400 | C=C (Aromatic) In-Ring Stretch | Medium, Sharp |

| ~1465 | -CH₂- (Methylene) Bending (Scissoring) | Medium |

| ~1450 & ~1375 | -CH₃ (Methyl) Bending (Asymmetric & Symmetric) | Medium |

| 1300 - 1100 | Ar-F (Aryl Fluoride) Stretch | Strong |

| 1250 - 1020 | C-N (Aliphatic Amine) Stretch | Weak to Medium |

| 910 - 665 | -NH₂ (Amine) Wagging | Strong, Broad |

| 900 - 810 | Ar C-H (Aromatic) Out-of-Plane Bend | Strong |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The choice of sampling technique is critical for obtaining a reliable spectrum. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation and high reproducibility.

Causality of Method Selection

-

Why ATR? Traditional transmission methods require preparing a thin film between salt plates (e.g., KBr, NaCl), which can be cumbersome and prone to issues with sample thickness and potential reactions with the plates.[12][13] ATR requires only a single drop of the liquid placed directly onto a high-refractive-index crystal (commonly diamond or zinc selenide).[13][14] This direct contact ensures excellent data quality with minimal user-induced variability.

-

Why a Background Scan? The ambient atmosphere contains infrared-active molecules like water vapor (H₂O) and carbon dioxide (CO₂). A background spectrum of the empty, clean ATR crystal is collected first. The instrument's software then automatically subtracts this background from the sample spectrum, ensuring that the resulting data represents only the sample's absorptions.

Step-by-Step ATR-FTIR Workflow

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal. Use a lint-free wipe moistened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate. This step is crucial to prevent cross-contamination.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. This improves the signal-to-noise ratio.

-

Sample Application: Place a single drop (approximately 5-10 µL) of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

Apply Pressure (If applicable): Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the liquid sample and the crystal.

-

Sample Spectrum Collection: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background collection.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Post-Analysis Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Caption: A validated workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Conclusion: The Spectroscopic Fingerprint

The FTIR spectrum of this compound provides a unique and definitive "fingerprint" for its molecular structure. The key identifying features are:

-

The characteristic pair of N-H stretching bands above 3300 cm⁻¹, confirming the primary amine.

-

The strong, sharp absorption from the C-F stretch, expected between 1300-1100 cm⁻¹.

-

The pattern of aromatic C=C stretches (1600-1400 cm⁻¹) and the strong C-H out-of-plane bending bands characteristic of 1,3,5-trisubstitution.

-

The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands.

By systematically analyzing these regions and comparing them to the predicted values, researchers can confidently verify the identity, purity, and functional group integrity of this compound, making FTIR an indispensable tool in the development and quality assessment of complex organic molecules.

References

-

ResearchGate. (n.d.). ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹ region. Retrieved from [Link]

-

BYJU'S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

-

University of Calgary. (n.d.). Amine infrared spectra. Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of amines and their mixtures in the 1500–1800 cm⁻¹ region. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubMed. (2007, November). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular Hydrogen Bonds and Conformational Properties of Benzylamine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra showing the peaks corresponding to amine functionalities. Retrieved from [Link]

-

ResearchGate. (n.d.). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]

-

International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-